3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid, trifluoroacetic acid is a useful research compound. Its molecular formula is C12H13F3N4O4 and its molecular weight is 334.255. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the DNA-dependent Protein Kinase (DNA-PK) . DNA-PK is a key component within the DNA damage response, responsible for recognizing and repairing double-strand DNA breaks (DSBs) via non-homologous end joining .
Mode of Action
The compound acts as an inhibitor of DNA-PK . By inhibiting DNA-PK, it prevents the repair of DSBs, which can lead to cell death, particularly in cancer cells that often have more DNA damage than normal cells .
Biochemical Pathways
The inhibition of DNA-PK affects the DNA damage response pathway . This pathway is crucial for maintaining genomic stability, and its disruption can lead to cell death. The compound’s action on this pathway can have downstream effects on cell survival and proliferation .
Result of Action
The inhibition of DNA-PK by this compound can lead to an accumulation of DSBs in the DNA, which the cell cannot repair. This can result in cell death, particularly in cells with high levels of DNA damage, such as cancer cells . Monotherapy activity in murine xenograft models was observed, and regressions were observed when combined with inducers of DSBs (doxorubicin or irradiation) or PARP inhibition (olaparib) .
Biological Activity
3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid, trifluoroacetic acid (CAS No. 1864058-45-6) is a heterocyclic compound belonging to the class of triazolopyridines. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₃F₃N₄O₄ |
Molecular Weight | 334.26 g/mol |
IUPAC Name | 3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid |
Canonical SMILES | CC1=CC2=NC=NN2C(=C1)NCCC(=O)O |
The biological activity of 3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid is primarily attributed to its interaction with various molecular targets. Research indicates that this compound acts as an inhibitor of enzymes such as RORγt inverse agonists and JAK kinases (JAK1 and JAK2), which are involved in inflammatory signaling pathways. This inhibition can lead to modulation of inflammation and cell proliferation processes.
Antiproliferative Activity
A study evaluated the antiproliferative effects of various triazole derivatives against different cancer cell lines. The results indicated that compounds similar to 3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid exhibited significant antiproliferative activity against breast, colon, and lung cancer cell lines. The mechanism was not solely linked to inhibition of dihydrofolate reductase but possibly involved other pathways affecting cell cycle regulation and apoptosis .
Cytokine Modulation
In vitro studies using peripheral blood mononuclear cells (PBMCs) demonstrated that this compound could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IFN-γ. Specifically, compounds containing similar structures showed a decrease in TNF-α levels by approximately 44–60% at high concentrations (50 µg/mL). Notably, compounds with specific substitutions on the triazole ring exhibited enhanced anti-inflammatory properties .
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has also been assessed against various bacterial strains. The results indicated that these compounds possess significant activity against both Gram-positive and Gram-negative bacteria. The presence of the triazole moiety is believed to enhance the interaction with microbial targets .
Study 1: Evaluation of Antiproliferative Effects
A recent study synthesized several derivatives related to 3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid and evaluated their effects on cancer cell lines. The highest antiproliferative activity was observed in a derivative with a similar structure that inhibited cell growth through apoptosis induction rather than cytotoxicity .
Study 2: Immunomodulatory Effects
Another investigation focused on the immunomodulatory effects of triazole derivatives in PBMC cultures stimulated with lipopolysaccharides (LPS). Results showed that certain derivatives significantly inhibited TNF-α and IL-6 production while promoting IL-10 release. This suggests a dual role in modulating both innate and adaptive immune responses .
Properties
IUPAC Name |
3-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino]propanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2.C2HF3O2/c1-7-4-8(11-3-2-10(15)16)14-9(5-7)12-6-13-14;3-2(4,5)1(6)7/h4-6,11H,2-3H2,1H3,(H,15,16);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNRFDFIRIIRQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=NN2C(=C1)NCCC(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.